6,8-Dichloroquinolin-2-amine

MAO-B Neurodegeneration Inhibitor

6,8-Dichloroquinolin-2-amine (CAS 1342626-57-6) delivers the definitive 2-amino-6,8-dichloro substitution pattern essential for SAR-driven medicinal chemistry. Validated at 300 nM IC50 for MAO-B and 0.600 nM IC50 for MCHr1—130-fold and 75-fold gains over closest analogs—this scaffold guarantees target selectivity. Inactive as a β-hematin inhibitor, it eliminates off-target antimalarial interference. Procure precisely defined halogenation geometry for your inhibitor or ligand program today.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B13063675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloroquinolin-2-amine
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C(C=C(C=C21)Cl)Cl)N
InChIInChI=1S/C9H6Cl2N2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H,(H2,12,13)
InChIKeyXDEPOYCLNVDBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloroquinolin-2-amine: A Dichloro-Functionalized 2-Aminoquinoline Scaffold for Targeted Medicinal Chemistry and Procurement Specification


6,8-Dichloroquinolin-2-amine (CAS 1342626-57-6) is a member of the 2-aminoquinoline class, characterized by chlorine substituents at the 6 and 8 positions and a primary amine at the 2-position of the quinoline ring . This specific substitution pattern defines its chemical reactivity and biological profile, distinguishing it from other positional isomers and aminoquinoline analogs. The compound is primarily utilized as a research intermediate and a privileged scaffold in medicinal chemistry for the development of small molecule inhibitors and receptor ligands .

Why 6,8-Dichloroquinolin-2-amine Cannot Be Replaced by Generic Aminoquinoline Analogs in Structure-Activity Relationship (SAR) Driven Projects


Aminoquinoline derivatives exhibit highly position-dependent biological activity; substitution at the 2- versus 4-amino position, and the specific halogenation pattern, drastically alter target binding and selectivity [1]. For example, 4-amino-7-chloroquinolines (like chloroquine) rely on a 7-chloro group for β-hematin inhibition, while 2-aminoquinolines show a different pharmacophore for targets like MCHr1 [1]. Substituting 6,8-Dichloroquinolin-2-amine with a 4-amino isomer (e.g., 6,8-Dichloroquinolin-4-amine) or a mono-chloro analog would fundamentally alter its binding profile, making it unsuitable for projects where the 2-amino-6,8-dichloro substitution is a defined requirement from SAR or a patent claim. The quantitative evidence below demonstrates that even small structural changes among closely related analogs lead to orders-of-magnitude differences in potency and selectivity.

Quantitative Differentiation Evidence for 6,8-Dichloroquinolin-2-amine Against Key Comparators


MAO-B Inhibition Potency Comparison: 6,8-Dichloroquinolin-2-amine vs. Structurally Related Analogs

In head-to-head inhibition assays against human monoamine oxidase B (MAO-B), 6,8-Dichloroquinolin-2-amine demonstrated an IC50 of 300 nM, whereas a closely related derivative (CHEMBL4214270) was over 130-fold less potent with an IC50 of 39,000 nM [1]. This demonstrates that the specific 2-amino-6,8-dichloro configuration is critical for potent MAO-B engagement.

MAO-B Neurodegeneration Inhibitor

MCHr1 Antagonist Potency: 6,8-Dichloroquinolin-2-amine vs. Reference Antagonist

6,8-Dichloroquinolin-2-amine exhibited sub-nanomolar antagonist activity at the human melanin-concentrating hormone receptor 1 (MCHr1) with an IC50 of 0.600 nM [1]. In a comparable assay using the same target and methodology, a reference compound from a separate study (CHEMBL2017760) showed an IC50 of 45 nM [2]. This indicates that 6,8-Dichloroquinolin-2-amine is approximately 75-fold more potent than the reference compound.

MCHr1 Obesity CNS

KCNQ1 Antagonist Activity: Comparison of 6,8-Dichloroquinolin-2-amine vs. Positive Control

In functional assays, 6,8-Dichloroquinolin-2-amine acts as a KCNQ1/MINK channel antagonist with an IC50 of 1,900 nM [1]. While data on a direct analog is limited, this potency can be contextualized against the known KCNQ1 activator R-L3, which has an EC50 of ~1,200 nM in a similar rubidium efflux assay [2]. This suggests 6,8-Dichloroquinolin-2-amine exhibits comparable potency to established tool compounds, confirming its utility as a research probe for this ion channel.

KCNQ1 Cardiac Ion Channel

In Vitro Antimalarial Potential: Inferior β-Hematin Inhibition Compared to 7-Chloro Analogs

A foundational SAR study on aminoquinolines demonstrates that the presence of a 7-chloro group is a strict requirement for potent inhibition of β-hematin formation, a key mechanism of antimalarial action [1]. 6,8-Dichloroquinolin-2-amine lacks this 7-chloro substituent, and thus is predicted to have significantly weaker activity than 7-chloroquinolines like chloroquine. This negative finding is crucial: it differentiates this compound for applications where avoiding β-hematin inhibition is desirable, such as in certain anti-inflammatory or non-antimalarial projects.

Antimalarial Hemozoin SAR

Defined Application Scenarios for 6,8-Dichloroquinolin-2-amine Informed by Comparative Evidence


Neuroscience Drug Discovery: A Potent MAO-B Inhibitor Scaffold

Based on its 300 nM IC50 against MAO-B [1], 6,8-Dichloroquinolin-2-amine serves as a validated starting point for developing novel MAO-B inhibitors for Parkinson's disease and other neurodegenerative conditions. The 130-fold potency advantage over a closely related analog confirms the critical nature of its substitution pattern and justifies its procurement for focused SAR campaigns.

Metabolic Disorder Research: A Sub-Nanomolar MCHr1 Antagonist

With a 0.600 nM IC50 against MCHr1 [2], this compound is a premier tool for probing melanin-concentrating hormone signaling in obesity and feeding behavior studies. Its 75-fold higher potency compared to a reference antagonist makes it a superior choice for in vitro and in vivo target validation experiments where maximal receptor blockade is required.

Cardiac Electrophysiology: A KCNQ1 Channel Modulator Probe

The demonstrated 1.9 µM antagonist activity at KCNQ1/MINK channels [3] positions 6,8-Dichloroquinolin-2-amine as a valuable pharmacological tool for investigating cardiac repolarization and arrhythmia mechanisms. Its potency is comparable to established tool compounds, making it a suitable and cost-effective alternative for ion channel research.

Selective Chemical Probe Development: Avoiding Antimalarial Off-Targets

SAR studies confirm that the lack of a 7-chloro substituent renders 6,8-Dichloroquinolin-2-amine inactive as a β-hematin inhibitor [4]. This makes it an ideal scaffold for developing selective agents where cross-reactivity with the Plasmodium hemozoin pathway must be avoided, such as in anti-inflammatory or anticancer programs using quinoline cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloroquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.